

# "1-(Isothiazol-3-yl)ethan-1-one" CAS number and identifiers

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## Compound of Interest

Compound Name: 1-(Isothiazol-3-yl)ethan-1-one

Cat. No.: B1397430

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## Technical Guide: 1-(Isothiazol-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(Isothiazol-3-yl)ethan-1-one**, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document summarizes its known chemical identifiers, biological activity, and relevant experimental contexts.

## Core Compound Identifiers and Properties

While a dedicated PubChem entry for **1-(Isothiazol-3-yl)ethan-1-one** with CAS number 88511-35-7 is not readily available, the following identifiers have been compiled from available chemical supplier databases and related literature. It is important to note that detailed experimental data on its physical properties are limited in published literature.

Identifier	Value	Source
Compound Name	1-(Isothiazol-3-yl)ethan-1-one	N/A
Synonym	1-(Isothiazol-3-yl)ethanone	N/A
CAS Number	88511-35-7	N/A
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NOS	N/A
Molecular Weight	127.17 g/mol	N/A
Canonical SMILES	<chem>CC(=O)c1cnsc1</chem>	Predicted
InChI	InChI=1S/C5H5NOS/c1-4(7)5-2-6-8-3-5/h2-3H,1H3	Predicted

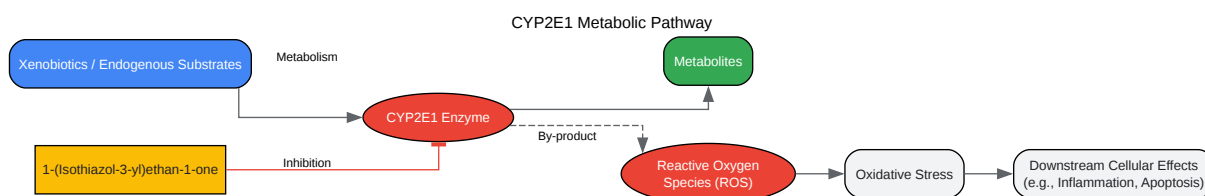
Note: The Canonical SMILES and InChI are predicted based on the compound's structure as definitive database entries are not available. Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.

## Biological Activity and Mechanism of Action

**1-(Isothiazol-3-yl)ethan-1-one** is recognized as an inhibitor of Cytochrome P450 2E1 (CYP2E1). This enzyme is a member of the cytochrome P450 mixed-function oxidase system and is involved in the metabolism of various xenobiotics, including ethanol and a range of small-molecule drugs. The inhibitory action of **1-(Isothiazol-3-yl)ethan-1-one** on CYP2E1 suggests its potential for investigation in therapeutic areas where CYP2E1 activity is implicated, such as rheumatoid arthritis and sepsis.

## CYP2E1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving CYP2E1, highlighting its role in the metabolism of substrates and the subsequent generation of reactive oxygen species (ROS), which can lead to cellular stress and downstream signaling events. Inhibition of CYP2E1 by compounds like **1-(Isothiazol-3-yl)ethan-1-one** can modulate these processes.



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Caption: Simplified CYP2E1 metabolic pathway and point of inhibition.

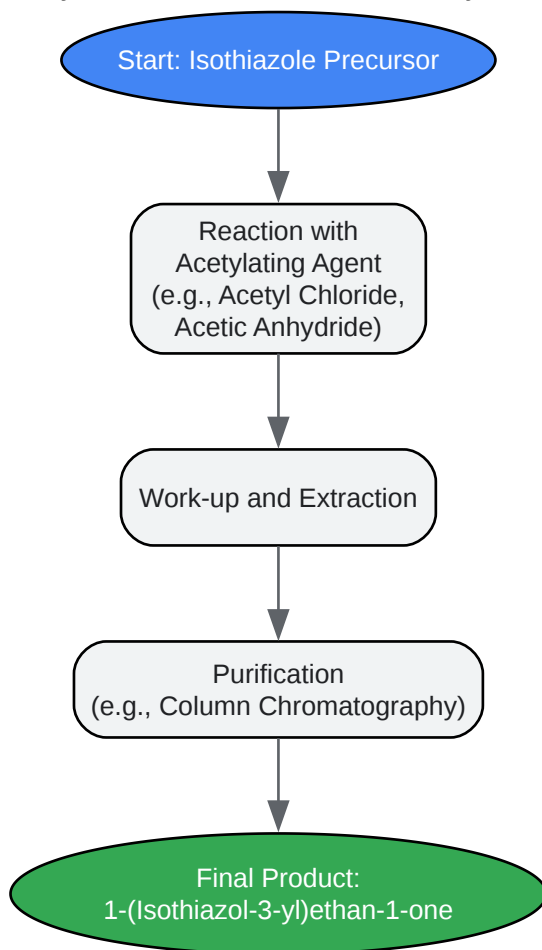
## Experimental Protocols

Due to the limited availability of specific experimental data for **1-(Isothiazol-3-yl)ethan-1-one**, the following sections provide representative protocols for its synthesis and for assessing its inhibitory activity against CYP2E1.

## Representative Synthesis of 3-Acetylthiazole

A general method for the synthesis of 3-acetylthiazoles involves the reaction of a suitable isothiazole precursor with an acetylating agent. The following is a representative workflow.

## General Synthesis Workflow for 3-Acetylisothiazole



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Caption: General workflow for the synthesis of **1-(Isothiazol-3-yl)ethan-1-one**.

## Methodology:

- **Reaction Setup:** An appropriate isothiazole starting material (e.g., 3-bromoisothiazole or isothiazole itself) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- **Acetylation:** An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution, often in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for Friedel-Crafts acylation, or a strong base (e.g., n-butyllithium) to facilitate metal-halogen exchange followed by quenching with the acetylating agent. The reaction mixture is stirred at a controlled temperature (ranging from -78 °C to room temperature) for a specified duration.

- **Quenching and Work-up:** The reaction is carefully quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified using a suitable technique, most commonly flash column chromatography on silica gel, to yield the pure **1-(Isothiazol-3-yl)ethan-1-one**.

Note: The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular synthesis.

## In Vitro CYP2E1 Inhibition Assay Protocol

The following protocol describes a general method for assessing the inhibitory potential of a compound against human CYP2E1 in vitro, using a fluorogenic probe substrate.

Materials:

- Human liver microsomes or recombinant human CYP2E1
- **1-(Isothiazol-3-yl)ethan-1-one** (test inhibitor)
- Positive control inhibitor (e.g., Diethyl Dithiocarbamate - DDC)
- CYP2E1 fluorogenic substrate (e.g., a resorufin-based probe)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- 96-well microplate (black, clear bottom)
- Fluorescence microplate reader

Methodology:

- Preparation of Reagents:

- Prepare a stock solution of **1-(Isothiazol-3-yl)ethan-1-one** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test inhibitor and the positive control in phosphate buffer.
- Prepare a solution of the CYP2E1 substrate in phosphate buffer.
- Prepare a working solution of human liver microsomes or recombinant CYP2E1 in phosphate buffer.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Assay Procedure:
  - To the wells of the 96-well plate, add the phosphate buffer, the microsomal or recombinant enzyme preparation, and the various concentrations of the test inhibitor or positive control.
  - Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
  - Initiate the reaction by adding the CYP2E1 fluorogenic substrate and the NADPH regenerating system to each well.
  - Incubate the plate at 37 °C, protected from light.
- Data Acquisition and Analysis:
  - Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
  - Calculate the rate of metabolite formation for each inhibitor concentration.
  - Determine the IC<sub>50</sub> value for **1-(Isothiazol-3-yl)ethan-1-one** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Note: This is a generalized protocol. Specific concentrations, incubation times, and instrument settings should be optimized based on the enzyme source and substrate used.

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